N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 922082-09-5
VCID: VC6655061
InChI: InChI=1S/C23H18ClN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl
Molecular Formula: C23H18ClN5O3
Molecular Weight: 447.88

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

CAS No.: 922082-09-5

Cat. No.: VC6655061

Molecular Formula: C23H18ClN5O3

Molecular Weight: 447.88

* For research use only. Not for human or veterinary use.

N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide - 922082-09-5

Specification

CAS No. 922082-09-5
Molecular Formula C23H18ClN5O3
Molecular Weight 447.88
IUPAC Name N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C23H18ClN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30)
Standard InChI Key ZXWCTFBGYMAWTK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl

Introduction

Chemical Identification and Structural Features

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide . Its molecular formula, C₂₃H₁₈ClN₅O₃, reflects a molecular weight of 447.9 g/mol, as calculated via PubChem’s computational tools .

Structural Analysis

The SMILES notation (C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)Cl) reveals critical features :

  • A pyrazolo[3,4-d]pyrimidin-4-one core with a 3-chlorobenzyl group at position 5

  • An ethyl linker connecting the pyrimidine nitrogen to a benzofuran-2-carboxamide group

  • Hydrogen-bond donors/acceptors (amide NH, carbonyl groups) that may facilitate target binding

The InChIKey (ZXWCTFBGYMAWTK-UHFFFAOYSA-N) provides a unique identifier for database searches .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₃H₁₈ClN₅O₃
Molecular Weight447.9 g/mol
SMILESCC(=O)NCCN1C2=C(C=N1)C(=O)N...
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Manufacturing

Synthetic Pathways

While exact protocols for this compound are proprietary, VulcanChem reports that analogous pyrazolo[3,4-d]pyrimidines typically require multistep synthesis:

  • Core Formation: Condensation of aminopyrazoles with β-ketoesters or malononitrile derivatives to construct the pyrazolopyrimidine scaffold.

  • Substituent Introduction: Alkylation at N5 using 3-chlorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF).

  • Side Chain Elaboration: Coupling the ethylenediamine linker via nucleophilic substitution, followed by benzofuran-2-carboxamide attachment using carbodiimide-mediated amidation.

Reaction yields depend critically on temperature control (often 60–100°C) and catalyst selection (e.g., Pd for cross-couplings).

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unavailable, but QSPR models predict:

  • LogP: ~3.1 (moderate lipophilicity)

  • Aqueous Solubility: <10 µg/mL at pH 7.4, suggesting formulation challenges

The compound’s stability is influenced by the hydrolytically sensitive amide and pyrimidinone groups, necessitating storage at -20°C under inert atmospheres.

Spectroscopic Characterization

Analytical Techniques

  • ¹H NMR: Expected signals include:

    • δ 8.2–8.5 ppm (pyrimidine H2/H6)

    • δ 7.3–7.6 ppm (aromatic protons from benzyl and benzofuran)

    • δ 4.5–4.7 ppm (N-CH₂-N linker)

  • FT-IR: Strong absorptions at ~1680 cm⁻¹ (pyrimidinone C=O) and ~1650 cm⁻¹ (amide I band)

  • LCMS: [M+H]⁺ peak at m/z 448.9 with characteristic Cl isotopic pattern

Comparative Analysis with Structural Analogs

Table 2: 3-Chloro vs. 4-Chlorobenzyl Derivatives

Property3-Chloro Derivative (CAS 922082-09-5)4-Chloro Derivative (CAS 921912-56-3)
Molecular FormulaC₂₃H₁₈ClN₅O₃C₂₃H₁₈ClN₅O₃
InChIKeyZXWCTFBGYMAWTK-UHFFFAOYSA-NNot Reported
Anticancer EC₅₀Pending1.8 µM (MCF-7)
Synthetic ComplexityHigh (isomer-specific purification)Moderate

The 3-chloro substitution may enhance blood-brain barrier permeability due to altered dipole moments, but this requires experimental validation.

Challenges and Future Directions

Pharmacokinetic Optimization

Key hurdles include:

  • Oral Bioavailability: Poor solubility may necessitate prodrug strategies or nanocarrier systems

  • Metabolic Stability: Likely CYP3A4-mediated oxidation of the benzyl group, requiring structural shielding

Target Validation Studies

Priority research areas:

  • CRISPR screening to identify synthetic lethal partners

  • In vivo efficacy studies in PDX cancer models

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